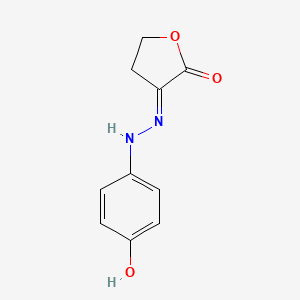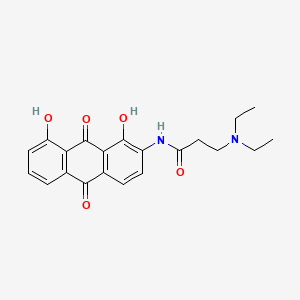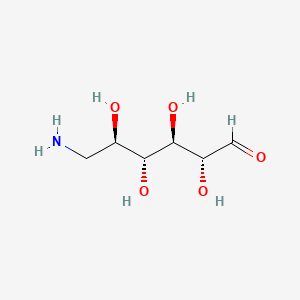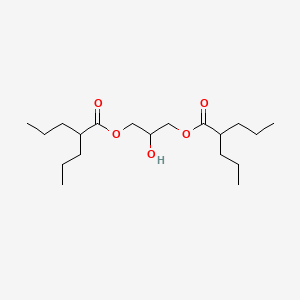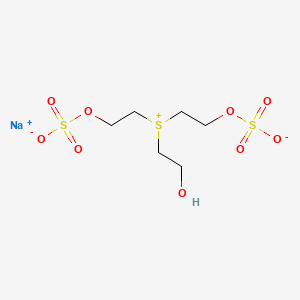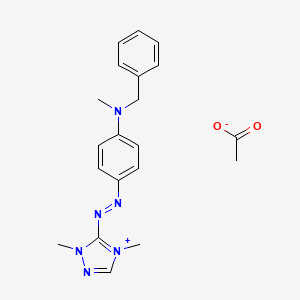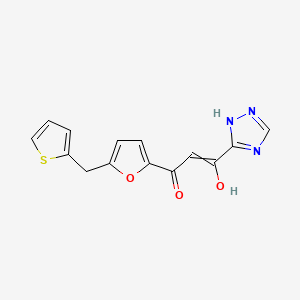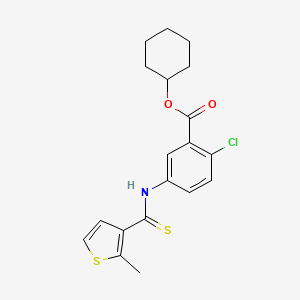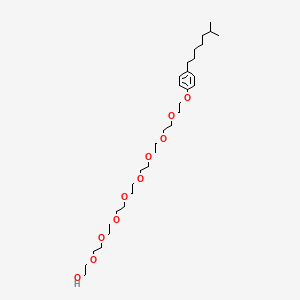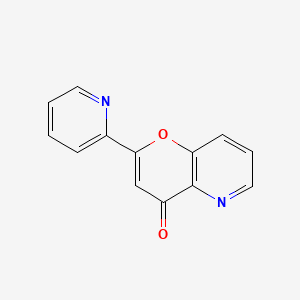
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- is a heterocyclic compound that features a fused pyrano and pyridine ring system
Preparation Methods
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- can be achieved through several methods. One common approach involves a one-pot three-component domino protocol, which includes the reaction of N-methyl-3-nitro-4-aryl-4H-pyrano[2’,3’:4,5]imidazo[1,2-a]pyridin-2-amine with readily available starting materials . This method is known for its efficiency, yielding the desired product in good to excellent yields (83−89%).
Another eco-friendly synthesis involves the condensation of 4H-chromene-3-carbaldehydes with hetero- and carbocyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a green catalyst . This method is notable for its use of environmentally benign reagents and conditions.
Chemical Reactions Analysis
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
A notable reaction involves the domino Knoevenagel-intramolecular Michael reaction sequence, which creates three new bonds (two C–C, two C–N, and one C–O) and two rings in a single step . This reaction is characterized by its short reaction time and the absence of the need for workup and column chromatographic purification.
Scientific Research Applications
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- can be compared to other similar compounds, such as:
4H-Pyrano[2,3-b]pyrans: These compounds share a similar fused ring system but differ in their substituent groups and specific structural features.
4-Hydroxy-2-quinolones: These compounds also feature a fused ring system but have different functional groups and reactivity.
The uniqueness of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- lies in its specific arrangement of rings and substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
148190-28-7 |
|---|---|
Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-pyridin-2-ylpyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C13H8N2O2/c16-10-8-12(9-4-1-2-6-14-9)17-11-5-3-7-15-13(10)11/h1-8H |
InChI Key |
YIGAQRQWFYUGJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)C3=C(O2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



